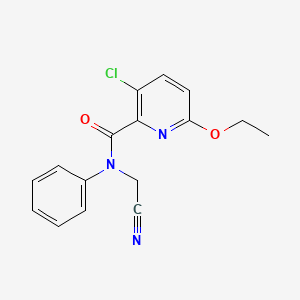
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide, also known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) pathway. This pathway plays a crucial role in cell growth, differentiation, and survival, making it a promising target for cancer therapy.
Wirkmechanismus
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide targets the JAK2/STAT3 pathway, which is frequently dysregulated in cancer cells. JAK2 is a tyrosine kinase that activates STAT3 by phosphorylation, leading to its dimerization and translocation to the nucleus. In the nucleus, STAT3 regulates the expression of genes involved in cell growth, differentiation, and survival. This compound inhibits JAK2-mediated phosphorylation of STAT3, thereby blocking its transcriptional activity and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and reduces the expression of genes involved in angiogenesis and metastasis. In addition, this compound has been found to enhance the immune response by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying the JAK2/STAT3 pathway. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical trials. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, it may have off-target effects on other signaling pathways, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of the JAK2/STAT3 pathway. Another area of interest is the identification of biomarkers that can predict response to this compound therapy. In addition, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of this compound as a cancer therapy. Finally, there is a need for further research on the role of the JAK2/STAT3 pathway in other diseases, such as autoimmune disorders and inflammatory diseases.
Synthesemethoden
The synthesis of 3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide involves several steps, including the reaction of 2-chloropyridine with ethyl 6-aminonicotinate to form 6-ethoxy-N-(2-pyridyl)nicotinamide. This intermediate is then reacted with cyanomethyl chloride to yield 3-chloro-N-(cyanomethyl)-6-ethoxy-N-(2-pyridyl)nicotinamide. Finally, the product is treated with phenyl isocyanate to form this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, prostate, lung, and pancreatic cancers. In addition, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy.
Eigenschaften
IUPAC Name |
3-chloro-N-(cyanomethyl)-6-ethoxy-N-phenylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-2-22-14-9-8-13(17)15(19-14)16(21)20(11-10-18)12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJZMMSWKIPYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)Cl)C(=O)N(CC#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2637526.png)
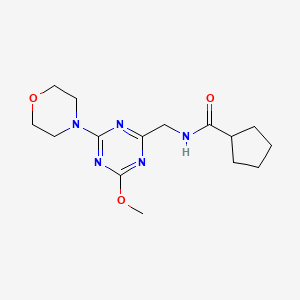
![2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2637529.png)
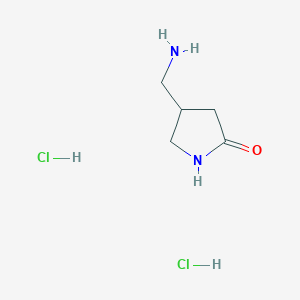
![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2637534.png)
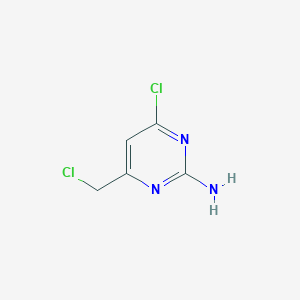
![6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2637540.png)
![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2637541.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/no-structure.png)
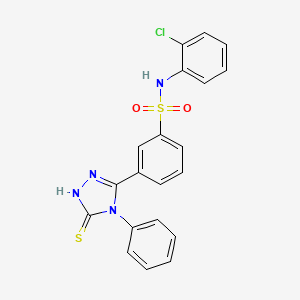
![1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2637546.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2637547.png)
![N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2637548.png)
